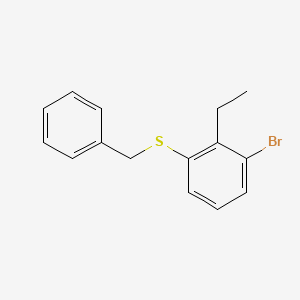

Benzyl(3-bromo-2-ethylphenyl)sulfane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anti-Helicobacter pylori Agents

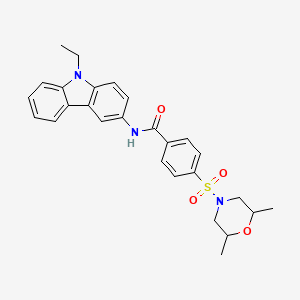

A study demonstrated the synthesis of compounds derived from a benzimidazole scaffold showing potent activity against Helicobacter pylori, a pathogen responsible for gastric ulcers. These compounds, including ones structurally related to Benzyl(3-bromo-2-ethylphenyl)sulfane, exhibited low minimal inhibition concentrations against various H. pylori strains, including those resistant to standard treatments (Carcanague et al., 2002).

Molecular Electronics

Another application involves the use of aryl bromides as precursors in the synthesis of molecular wires for electronics. Aryl bromides, similar in structure to Benzyl(3-bromo-2-ethylphenyl)sulfane, serve as building blocks for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, crucial components in molecular electronics (Stuhr-Hansen et al., 2005).

Polymer Synthesis

Research has also focused on the synthesis of high-refractive-index polyimides from thiophenyl-substituted benzidines, derived from compounds like Benzyl(3-bromo-2-ethylphenyl)sulfane. These polyimides exhibit desirable properties such as transparency, thermal stability, and low birefringence, making them suitable for advanced optoelectronic applications (Tapaswi et al., 2015).

Synthetic Chemistry

In synthetic chemistry, Benzyl(3-bromo-2-ethylphenyl)sulfane and similar compounds are utilized in various reactions. For instance, a novel palladium-mediated coupling approach to synthesize 2,3-disubstituted benzo(b)thiophenes showcases the versatility of these compounds in constructing complex molecular structures, which are significant for developing new pharmaceuticals and materials (Flynn et al., 2001).

Antioxidant Sources

Research on natural antioxidants identified bromophenols from marine algae, with structural similarities to Benzyl(3-bromo-2-ethylphenyl)sulfane, demonstrating potent free radical scavenging activities. These findings highlight the potential of such compounds in food preservation and pharmaceuticals to combat oxidative stress (Li et al., 2011).

properties

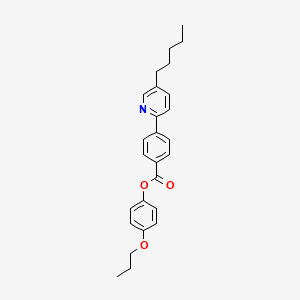

IUPAC Name |

1-benzylsulfanyl-3-bromo-2-ethylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrS/c1-2-13-14(16)9-6-10-15(13)17-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPOWISQIZSUQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1Br)SCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl(3-bromo-2-ethylphenyl)sulfane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2796689.png)

![3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2796690.png)

![3-chloro-2-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2796691.png)

![N-[cyano(2-fluorophenyl)methyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B2796693.png)

![4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B2796702.png)

![Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2796703.png)